Product packaging for 1-(But-3-en-2-yl)-2-ethynylcyclohexane(Cat. No.:CAS No. 61786-36-5)

1-(But-3-en-2-yl)-2-ethynylcyclohexane

Cat. No.: B14567995
CAS No.: 61786-36-5
M. Wt: 162.27 g/mol
InChI Key: KJWTTWAFNVVMKB-UHFFFAOYSA-N
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Description

1-(But-3-en-2-yl)-2-ethynylcyclohexane is a chemical compound with the molecular formula C13H20 and a molecular weight of approximately 176.30 g/mol (based on the closely related analog 1-but-3-en-2-yl-1-prop-2-ynylcyclohexane, CAS# 61786-41-2) . This compound features both an ethynyl (alkyne) and an alkenyl functional group attached to a cyclohexane ring system, making it a valuable bifunctional intermediate for synthetic organic chemistry . The presence of these two distinct reactive handles allows researchers to utilize this molecule in diverse chemical transformations, such as cycloaddition reactions via the alkene or coupling reactions via the alkyne, which are fundamental steps in the synthesis of more complex molecular architectures, novel polymers, and pharmaceutical candidates . Compounds containing ethynyl groups, such as ethynylcyclohexane, are frequently employed in metal-catalyzed cross-coupling reactions, including the Sonogashira reaction, to form new carbon-carbon bonds . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Handling and Safety: Based on the properties of similar hydrocarbons like ethynylcyclohexane, this compound is likely highly flammable . It must be stored sealed in a dry environment, preferably at 2-8°C, and handled with appropriate safety precautions . Please consult the relevant Safety Data Sheet (SDS) for detailed hazard and handling information before use. Synonyms: Cyclohexane, 1-(1-methyl-2-propenyl)-1-(2-propynyl) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B14567995 1-(But-3-en-2-yl)-2-ethynylcyclohexane CAS No. 61786-36-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61786-36-5

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-but-3-en-2-yl-2-ethynylcyclohexane

InChI

InChI=1S/C12H18/c1-4-10(3)12-9-7-6-8-11(12)5-2/h2,4,10-12H,1,6-9H2,3H3

InChI Key

KJWTTWAFNVVMKB-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1CCCCC1C#C

Origin of Product

United States

Reactivity and Advanced Transformations of 1 but 3 En 2 Yl 2 Ethynylcyclohexane

Transformations Involving the Ethynyl (B1212043) Group

The reactivity of the terminal alkyne is characterized by the acidity of its sp-hybridized C-H bond and the high electron density of its two π-bonds. researchgate.net These features allow for a diverse range of transformations, enabling the construction of more complex molecular frameworks.

Transition metal catalysis has revolutionized the functionalization of alkynes, offering efficient and selective pathways to a variety of products. scispace.comnih.gov The ethynyl group of 1-(but-3-en-2-yl)-2-ethynylcyclohexane serves as an excellent substrate for these methodologies, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds directly at the terminal position.

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond and is an atom-economical method for producing functionalized alkenes. mdpi.com For terminal alkynes like the one in the title compound, these reactions can proceed with high regioselectivity, typically following Markovnikov's rule where the hydrogen atom adds to the more substituted carbon of the resulting double bond, though anti-Markovnikov products can also be achieved with specific catalysts. rsc.org

Hydrosilylation: The addition of a silicon hydride (R₃Si-H) across the alkyne, catalyzed by transition metals like ruthenium, produces vinylsilanes. organic-chemistry.org These intermediates are valuable for further cross-coupling reactions. The reaction with this compound is expected to yield a mixture of (E) and (Z) isomers of the corresponding vinylsilane.

Hydroamination: The addition of an N-H bond from an amine across the alkyne yields enamines or imines. This transformation provides a direct route to nitrogen-containing compounds.

Silylformylation: This reaction involves the simultaneous addition of a silyl (B83357) group and a formyl group (CHO) across the triple bond, typically using a combination of a hydrosilane and carbon monoxide under rhodium or cobalt catalysis. It offers a powerful method for creating highly functionalized building blocks.

Reaction TypeReagentsCatalyst (Example)Expected Product from this compound
HydrosilylationR₃SiH[Cp*Ru(MeCN)₃]PF₆1-(But-3-en-2-yl)-2-(2-silylvinyl)cyclohexane
HydroaminationR₂NHGold or Ruthenium complexes1-(But-3-en-2-yl)-2-(2-aminovinyl)cyclohexane (as enamine)
SilylformylationHSiR₃, CORhodium complexesBranched and linear vinylsilane aldehydes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. jk-sci.com The terminal ethynyl group of this compound is an ideal substrate for this reaction, allowing for its direct linkage to various aromatic and vinylic systems. This method has been successfully applied to similar structures, such as 1-ethynyl-cyclohexanol, which serves as an effective acetylene (B1199291) surrogate in these couplings. researchgate.net While copper is a common co-catalyst, its presence can lead to undesired alkyne homocoupling (Glaser coupling); therefore, copper-free variations have also been developed. wikipedia.org

Coupling Partner (R-X)Catalyst System (Example)Product
IodobenzenePd(PPh₃)₄, CuI, Et₃N1-(But-3-en-2-yl)-2-(phenylethynyl)cyclohexane
(E)-1-bromo-1-butenePdCl₂(PPh₃)₂, CuI, Et₂NH1-(But-3-en-2-yl)-2-((E)-hex-1-en-3-yn-1-yl)cyclohexane
4-IodopyridinePd(OAc)₂, PPh₃, CuI, Piperidine1-(But-3-en-2-yl)-2-(pyridin-4-ylethynyl)cyclohexane

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. rsc.orgrsc.org Terminal alkynes are excellent components in MCRs due to the reactivity of both the C-H bond and the π-system. researchgate.net The ethynyl group in this compound can participate in various MCRs, such as the A³ coupling (alkyne, aldehyde, amine) to form propargylamines, or in the synthesis of diverse heterocyclic systems. These reactions offer a rapid means of increasing molecular complexity from simple starting materials.

MCR TypeReactantsCatalyst (Example)Product Type
A³ CouplingAldehyde (R'CHO), Amine (R''₂NH)CuIPropargylamine
Triazole SynthesisAzide (B81097) (R'N₃), Epoxide, Se/K₂SCuClβ-hydroxy chalcogenide triazole

Cycloaddition reactions provide powerful methods for constructing cyclic and heterocyclic systems. libretexts.org The ethynyl group is a versatile participant in these transformations.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of "click chemistry," a concept introduced by K.B. Sharpless. organic-chemistry.org This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgmdpi.com The reaction is known for its high yield, mild conditions, and tolerance of a wide range of functional groups. Even sterically hindered alkynes can participate effectively, suggesting that the cyclohexyl substituent on the title compound would not impede this transformation. nih.govmdpi.com

[2+2+2]-Cyclotrimerization: This reaction involves the metal-catalyzed cyclization of three alkyne units to form a substituted benzene (B151609) ring. researchgate.net More relevant to this compound is the mixed cyclotrimerization, where the internal enyne can react with an external alkyne. Catalysts based on ruthenium, nickel, or rhodium can mediate the [2+2+2] cycloaddition between the butenyl and ethynyl groups of the molecule and an external alkyne, leading to the formation of complex, fused bicyclic systems. nih.govresearchgate.net

Reaction TypeReactantsCatalyst (Example)Product Type
Click Chemistry (CuAAC)Benzyl azideCu(I) salt, Sodium ascorbate1-Benzyl-4-(1-(but-3-en-2-yl)cyclohexyl)-1H-1,2,3-triazole
[2+2+2]-CyclotrimerizationPropyne[RuCl(cod)(Cp*)]Fused bicyclohexa-1,3-diene derivative

The reduction of the alkyne group offers a route to corresponding alkenes and alkanes, with the stereochemical outcome being highly dependent on the chosen reagents and conditions. chemistrysteps.comorganicchemistrytutor.com

Reduction to Alkanes: Complete reduction of the triple bond to a single bond can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂). pressbooks.pub This process typically proceeds through an alkene intermediate and results in the fully saturated alkane. chemistrysteps.com Under these conditions, the alkene in the butenyl side chain would also be reduced.

Reduction to cis-Alkenes: The partial reduction of an alkyne to a cis-(Z)-alkene can be accomplished using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). masterorganicchemistry.com This catalyst is deactivated to prevent over-reduction to the alkane, and the hydrogen atoms add to the same face of the alkyne (syn-addition), resulting in the cis-alkene. organicchemistrytutor.commasterorganicchemistry.com

Reduction to trans-Alkenes: To obtain a trans-(E)-alkene, a dissolving metal reduction is employed, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. masterorganicchemistry.com This reaction proceeds through a radical anion intermediate, and the anti-addition of hydrogen atoms leads to the formation of the more thermodynamically stable trans-alkene. chemistrysteps.commasterorganicchemistry.com Another method involves a two-step hydrosilylation followed by protodesilylation to yield (E)-alkenes. organic-chemistry.org

Desired ProductReagents/CatalystStereochemistryResulting Functional Group
AlkaneH₂, Pd/CN/A1-(Butyl)-2-ethylcyclohexane
cis-AlkeneH₂, Lindlar's Catalystcis-(Z)1-(But-3-en-2-yl)-2-((Z)-vinyl)cyclohexane
trans-AlkeneNa, liquid NH₃trans-(E)1-(But-3-en-2-yl)-2-((E)-vinyl)cyclohexane

Transition-Metal-Catalyzed Alkyne Functionalization

Transformations Involving the But-3-en-2-yl Group (Alkene)

The but-3-en-2-yl substituent, an internal alkene, is a key site for reactivity. Its electronic and steric environment, influenced by the adjacent chiral center and the bulky cyclohexyl group, dictates the selectivity of various addition and cyclization reactions.

Regioselective and Stereoselective Addition Reactions

Addition reactions to the alkene moiety of this compound are governed by well-established principles of reactivity, with the potential for high levels of selectivity. chemistrysteps.commasterorganicchemistry.com

Electrophilic Additions: In the case of electrophilic additions, such as hydrohalogenation (addition of HX), the reaction is expected to follow Markovnikov's rule. chemistrysteps.comlibretexts.org The electrophile (e.g., H⁺) will preferentially add to the less substituted carbon of the double bond (C4 of the butenyl group), leading to the formation of a carbocation at the more substituted and sterically accessible carbon (C3). Subsequent attack by the nucleophile (e.g., Br⁻) would yield the corresponding tertiary halide. The stereochemistry of such additions can be influenced by the formation of intermediates; reactions proceeding through open carbocations may lead to a mixture of syn and anti addition products, whereas those involving cyclic intermediates (e.g., bromonium ions in halogenation) typically result in anti-addition. libretexts.orgmasterorganicchemistry.com

Hydroboration-Oxidation: This two-step sequence is expected to exhibit anti-Markovnikov regioselectivity. masterorganicchemistry.com Borane (B79455) (BH₃) will add to the less sterically hindered carbon of the alkene (C4), placing the boron atom at this position. Subsequent oxidation with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, yielding the anti-Markovnikov alcohol. This reaction is known to proceed via syn-addition, where the hydrogen and hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.com

The inherent chirality of the molecule (at C2 of the butenyl group and C1/C2 of the cyclohexane (B81311) ring) can influence the facial selectivity of these additions, potentially leading to diastereomeric products.

Table 1: Predicted Regioselectivity in Addition Reactions to the Alkene Moiety
ReactionReagentsPredicted Major RegioisomerGoverning Principle
HydrobrominationHBr3-Bromo-3-methylbutyl-substituted cyclohexaneMarkovnikov's Rule chemistrysteps.com
Hydration (acid-catalyzed)H₂O, H₂SO₄3-Hydroxy-3-methylbutyl-substituted cyclohexaneMarkovnikov's Rule
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH2-Hydroxy-3-methylbutyl-substituted cyclohexaneAnti-Markovnikov, Steric Hindrance masterorganicchemistry.com
HalogenationBr₂3,4-Dibromo-3-methylbutyl-substituted cyclohexaneNot applicable (symmetrical addition)

Cyclization Reactions Initiated by the Alkene

The spatial proximity of the alkene and alkyne groups in this compound makes it an ideal substrate for intramolecular cyclization reactions initiated at the butenyl moiety. researchgate.net These reactions are powerful methods for constructing complex cyclic and polycyclic frameworks.

Radical Cyclizations: As a 1,6-enyne, the compound is primed for radical-initiated cyclizations. rsc.orgresearchgate.net The addition of a radical species (X•) to the alkene can initiate a cascade. Typically, the radical adds to the terminal carbon of the double bond to form a more stable secondary radical. This intermediate can then undergo an intramolecular cyclization by attacking the alkyne. A 5-exo-dig cyclization is generally favored, leading to the formation of a five-membered ring containing a vinyl radical, which can then be trapped by a radical scavenger or undergo further transformations. researchgate.netnih.gov The regioselectivity of the initial radical attack and the mode of cyclization (e.g., 5-exo vs. 6-endo) are crucial for determining the final product structure.

Cationic Cyclizations: Treatment with a Brønsted or Lewis acid can lead to protonation of the alkene, generating a tertiary carbocation. This electrophilic center can be attacked by the nucleophilic alkyne group in an intramolecular fashion. The outcome of such reactions is highly dependent on the reaction conditions and the stability of the cationic intermediates involved.

Olefin Metathesis for Ring-Closing or Cross-Metathesis

Olefin metathesis provides a powerful tool for carbon-carbon bond formation, and the butenyl group is a suitable handle for such transformations. sigmaaldrich.commasterorganicchemistry.com

Ring-Closing Enyne Metathesis (RCEYM): The molecule can undergo an intramolecular reaction between the alkene and the alkyne, catalyzed by ruthenium-based complexes like the Grubbs catalyst. organic-chemistry.orglibretexts.org This process, known as ring-closing enyne metathesis, would form a new ring system. The reaction typically proceeds through a ruthenacyclobutane intermediate, leading to the formation of a conjugated 1,3-diene embedded within a bicyclic framework. organic-chemistry.org The formation of a thermodynamically stable conjugated system is a major driving force for this transformation. organic-chemistry.org

Cross-Metathesis (CM): The terminal vinyl group of the butenyl moiety can participate in intermolecular cross-metathesis with other olefins. masterorganicchemistry.com This reaction allows for the extension or modification of the side chain. The efficiency and selectivity of CM depend on the nature of the reaction partner and the catalyst used. A potential challenge is the competing homodimerization of the starting materials. masterorganicchemistry.com

Table 2: Potential Olefin Metathesis Transformations
Metathesis TypeReaction PartnerCatalyst ExampleExpected Product Type
Ring-Closing Enyne Metathesis (RCEYM)None (intramolecular)Grubbs' 2nd Generation CatalystBicyclic compound with a 1,3-diene moiety libretexts.org
Cross-Metathesis (CM)StyreneHoveyda-Grubbs' 2nd Generation CatalystCyclohexane with a modified, longer unsaturated side chain
Cross-Metathesis (CM)EthyleneGrubbs' 1st Generation CatalystEthenolysis product, shortening the side chain

Dual Functionalization Strategies Targeting Both Alkene and Alkyne

Strategies that simultaneously or sequentially engage both the alkene and alkyne functionalities allow for the rapid construction of molecular complexity from this compound.

Radical Cyclization-Initiated Difunctionalization Reactions

Radical reactions are particularly well-suited for the dual functionalization of 1,6-enynes. researchgate.net These cascades can introduce two new functional groups in a single operation. A common pathway involves the initial addition of a radical to one of the unsaturated groups, followed by an intramolecular cyclization, and subsequent trapping of the resulting radical intermediate. researchgate.net

For this compound, a radical (e.g., a trifluoromethyl or acyl radical) can add to the alkene. The resulting alkyl radical undergoes a 5-exo cyclization onto the alkyne, generating a vinyl radical. This intermediate is then trapped by another species in the reaction mixture (e.g., an iodine atom from a source like I₂O₅ or a phenylselenyl radical from PhSeSePh), leading to a difunctionalized cyclopentane (B165970) ring fused to the original cyclohexane core. nih.govresearchgate.net The stereochemical outcome at the newly formed stereocenters is often controlled by the geometry of the cyclization transition state.

Chemoselective Transformations of Conjugated Systems

While the alkene and alkyne in this compound are not directly conjugated, they can be transformed into a conjugated system, for instance, via enyne metathesis as described in section 3.2.3. organic-chemistry.org The resulting 1,3-diene system opens up new avenues for chemoselective transformations.

Diels-Alder Reaction: The newly formed conjugated diene can act as a diene in [4+2] cycloaddition reactions with various dienophiles (e.g., maleic anhydride, N-phenylmaleimide). This would allow for the construction of complex polycyclic architectures. The regioselectivity and stereoselectivity of the Diels-Alder reaction would be influenced by the steric and electronic properties of the diene and the dienophile.

Selective Reductions: The conjugated diene system can undergo selective reduction. For example, catalytic hydrogenation could be controlled to reduce one or both of the double bonds, depending on the catalyst and reaction conditions chosen.

Nucleophilic Additions: Conjugated dienes can also be subject to nucleophilic attack, particularly if activated by electron-withdrawing groups, although this is less common without such activation.

These dual functionalization strategies highlight the synthetic potential of this compound as a building block for creating structurally diverse and complex molecules.

C-H Functionalization of the Cyclohexane Ring

The direct functionalization of C-H bonds on a cyclohexane ring is a formidable challenge in organic synthesis due to the inherent inertness of these bonds. However, recent advancements in catalysis have provided powerful tools to achieve such transformations with increasing selectivity. The C-H bonds on the cyclohexane ring of this compound are all sp³-hybridized and generally unactivated. Achieving selective functionalization of one specific C-H bond over others requires overcoming significant hurdles related to regioselectivity and stereoselectivity. researchgate.netresearchgate.net

Research on substituted cyclohexanes has demonstrated that the presence of substituents can influence the site of C-H activation. researchgate.net The butenyl and ethynyl groups on the target molecule could play a role in directing or influencing the regioselectivity of C-H functionalization reactions. This can occur through steric hindrance, electronic effects, or by acting as directing groups that coordinate to a metal catalyst and deliver it to a specific C-H bond.

Various transition metal catalysts, including those based on rhodium, palladium, and iron, have been successfully employed for the C-H functionalization of cycloalkanes. mdpi.comnih.gov These reactions typically involve the insertion of a metal-carbene or a related reactive species into a C-H bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The choice of catalyst and ligands is crucial in controlling the outcome of these reactions. nih.gov

Considering the structure of this compound, the C-H bonds at positions 2 and 6 are adjacent to the substituents and could be sterically hindered. Conversely, the C-H bonds at positions 3 and 5, and particularly the equatorial C-H bonds, are generally more accessible and could be targeted for functionalization. researchgate.net Furthermore, the unsaturated substituents could potentially participate in intramolecular reactions following an initial C-H activation event.

Below is a table summarizing typical conditions for the C-H functionalization of substituted cyclohexanes, which could be adapted for this compound.

Catalyst SystemReactantSolventTemperature (°C)Product Type
Rh₂(esp)₂Ethyl diazoacetateDichloromethane40C-H insertion product
Pd(OAc)₂ with a ligandAryl halideToluene110Arylated cyclohexane
Iron(III) porphyrin complexDiazoalkaneBenzene80C-H insertion product

This table is illustrative and based on general findings in the field of C-H functionalization of substituted cyclohexanes.

Electrochemical Activation and Functionalization of Multiple Bonds

Electrochemical methods offer a sustainable and powerful alternative to traditional chemical reagents for activating and functionalizing unsaturated bonds. oaepublish.com The alkene and alkyne moieties in this compound are prime targets for electrochemical transformations. The application of an electric potential can initiate electron transfer processes, leading to the formation of reactive radical ions or other intermediates that can undergo a variety of subsequent reactions. rsc.org

The conjugated enyne-like system (or proximate unsaturated bonds) in this molecule suggests the potential for unique electrochemical behavior. Electrochemical reduction could lead to the formation of a radical anion, which could then be protonated or react with other electrophiles. Conversely, electrochemical oxidation could generate a radical cation, which could undergo nucleophilic attack or cyclization reactions.

Studies on the electrochemistry of enynes and other unsaturated systems have revealed a diverse range of possible transformations, including:

Hydrogenation: The selective reduction of the double or triple bond to yield the corresponding alkene, alkyne, or fully saturated alkane. oaepublish.com

Hydrofunctionalization: The addition of a hydrogen atom and another functional group across one of the multiple bonds. This can include hydroboration, hydrosilylation, and hydrocyanation, among others. oaepublish.com

Cyclization Reactions: Intramolecular reactions can be triggered by the electrochemical generation of radical intermediates, potentially leading to the formation of new cyclic structures. rsc.org The proximity of the butenyl and ethynyl groups in this compound makes it a candidate for such electrochemically induced cyclizations.

Difunctionalization: The addition of two new functional groups across a double or triple bond. kaust.edu.sa For instance, electrochemical bromofunctionalization of alkenes and alkynes is a known process. mdpi.com

The following table outlines representative conditions for the electrochemical functionalization of alkenes and alkynes, which could be explored for this compound.

Reaction TypeElectrodes (Anode/Cathode)ElectrolyteSolventPotential Product
HydrogenationCarbon/PlatinumSupporting electrolyte (e.g., Bu₄NBF₄)Acetonitrile/WaterPartially or fully saturated cyclohexane derivative
HydroborationCarbon/PlatinumHBpin, supporting electrolyteTetrahydrofuranVinyl or alkyl boronate ester
BromofunctionalizationGraphite/GraphiteLiBrAcetonitrileDibrominated or bromofunctionalized derivative
Radical Cascade CyclizationPlatinum/PlatinumSupporting electrolyteDichloromethaneBicyclic product

This table is illustrative and based on general findings in the field of electrochemical functionalization of unsaturated compounds.

Stereochemical and Conformational Analysis of 1 but 3 En 2 Yl 2 Ethynylcyclohexane

Conformational Dynamics of Substituted Cyclohexane (B81311) Rings

The non-planar, puckered structure of the cyclohexane ring is most stable in a chair conformation, which minimizes both angle strain and torsional strain. pressbooks.pub The introduction of substituents on the ring leads to a more complex conformational landscape, governed by the spatial arrangement of these groups.

In a chair conformation, the twelve hydrogen atoms on a cyclohexane ring are not equivalent and are classified into two types: axial and equatorial. lumenlearning.com Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the perimeter of the ring. libretexts.org When a substituent replaces a hydrogen atom, it can occupy either an axial or an equatorial position. Generally, substituents prefer the more spacious equatorial position to minimize steric hindrance with other axial substituents, a phenomenon known as 1,3-diaxial interaction. youtube.comfiveable.me

For 1-(But-3-en-2-yl)-2-ethynylcyclohexane, we must consider the steric bulk of the but-3-en-2-yl and ethynyl (B1212043) groups. The ethynyl group (–C≡CH) is relatively small and linear, and its preference for the equatorial position is less pronounced compared to bulkier groups. The energy difference between the axial and equatorial conformations for an ethynyl group on a cyclohexane ring is approximately 0.41 kcal/mol. chegg.com The but-3-en-2-yl group, with its secondary carbon attachment and alkenyl chain, is significantly bulkier. The steric demand of this group will strongly favor an equatorial orientation to avoid unfavorable 1,3-diaxial interactions.

The relative stability of the conformers will, therefore, be primarily dictated by the position of the larger but-3-en-2-yl group. The most stable conformation will have the but-3-en-2-yl group in an equatorial position. libretexts.org

Interactive Data Table: A-Values of Substituents

This table provides the conformational energies (A-values) for various substituents on a cyclohexane ring, indicating the energy penalty for a substituent being in the axial position. A higher A-value signifies a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
-H0
-C≡CH0.41-0.5
-CH=CH₂1.3-1.8
-CH₃1.74
-CH(CH₃)₂2.15
-C(CH₃)₃>4.5
-But-3-en-2-ylEstimated > 2.0

Note: The A-value for the but-3-en-2-yl group is an estimation based on its structural similarity to other secondary alkyl groups.

Cyclohexane and its derivatives are not static; they undergo a rapid conformational change known as chair-chair interconversion or ring flipping. pressbooks.pubmasterorganicchemistry.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. lumenlearning.com For a substituted cyclohexane, this interconversion results in two non-identical chair conformations with different energies. masterorganicchemistry.com

The energy barrier for the chair flip in cyclohexane is about 10 kcal/mol. masterorganicchemistry.com For this compound, the presence of the substituents will influence the energy landscape of this process. The conformer with the bulky but-3-en-2-yl group in an axial position will be significantly higher in energy than the conformer where it is equatorial. Consequently, the equilibrium will overwhelmingly favor the diequatorial or equatorial-axial conformation where the but-3-en-2-yl group is equatorial.

For a trans isomer of this compound, one possible chair conformation would have both substituents in equatorial positions (diequatorial), which would be the most stable. The other chair conformation, resulting from a ring flip, would place both groups in axial positions (diaxial), a much less stable arrangement due to significant 1,3-diaxial interactions. For a cis isomer, one substituent must be axial and the other equatorial. The more stable conformer will be the one with the larger but-3-en-2-yl group in the equatorial position. libretexts.org

Chirality and Stereoisomerism

The presence of stereocenters in a molecule leads to the existence of stereoisomers, which are compounds with the same molecular formula and connectivity but different spatial arrangements of their atoms. units.it

A stereocenter is typically a carbon atom bonded to four different groups. youtube.comyoutube.com In this compound, there are three such stereocenters:

C1 of the cyclohexane ring: Bonded to the but-3-en-2-yl group, C2, C6, and a hydrogen atom.

C2 of the cyclohexane ring: Bonded to the ethynyl group, C1, C3, and a hydrogen atom.

C2 of the but-3-en-2-yl side chain: Bonded to a methyl group, a vinyl group, the cyclohexane ring at C1, and a hydrogen atom.

The presence of three stereocenters means that there is a maximum of 2³ = 8 possible stereoisomers. ttu.edu.vn

Stereoisomers can be classified as either enantiomers or diastereomers. oregonstate.edu Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. oregonstate.edu

The eight possible stereoisomers of this compound exist as four pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is diastereomeric. For example, the (1R, 2R, 2'R) and (1S, 2S, 2'S) isomers are a pair of enantiomers. The (1R, 2R, 2'R) and (1R, 2S, 2'R) isomers are diastereomers because they differ in configuration at one stereocenter but not all. tru.ca

Interactive Data Table: Possible Stereoisomers of this compound

This table outlines the possible combinations of stereochemical configurations (R/S) for the three stereocenters and their relationships.

C1 Config.C2 Config.Butenyl C2' Config.Relationship to (1R, 2R, 2'R)
RRRIdentical
SSSEnantiomer
RRSDiastereomer
SSRDiastereomer
RSRDiastereomer
SRSDiastereomer
RSSDiastereomer
SRRDiastereomer

Influence of Stereochemistry on Reactivity and Selectivity in Transformations

The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have a profound impact on its chemical reactivity and the stereochemical outcome of its reactions. rsc.orgnih.gov Different stereoisomers of a compound can exhibit different rates of reaction and can lead to the formation of different products.

In reactions such as hydroboration-oxidation of the double bond or hydration of the triple bond, the approach of the reagents will be dictated by the steric environment around these functional groups. This can lead to high levels of diastereoselectivity, where one diastereomer of the product is formed in preference to others. For example, if a bulky reagent approaches the double bond, it will preferentially attack from the less hindered face of the molecule, with the preferred face being determined by the specific stereoisomer reacting. nih.gov The stereochemical configuration of the starting material directly influences the transition state energies of the possible reaction pathways, leading to differences in product distribution. beilstein-journals.org

Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise atomic connectivity and stereochemistry of organic compounds. High-field NMR instruments allow for the resolution of complex spectra, providing detailed insights into the molecular framework of 1-(But-3-en-2-yl)-2-ethynylcyclohexane.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound offer a complete map of the hydrogen and carbon atoms within the molecule. In a high-field environment, typically 400 MHz or higher, the signals are well-dispersed, minimizing peak overlap and facilitating accurate interpretation.

The ¹H NMR spectrum would exhibit distinct signals for the protons of the ethynyl (B1212043), butenyl, and cyclohexyl moieties. The acetylenic proton is expected to appear as a singlet in the range of δ 2.0-3.0 ppm. The vinyl protons of the butenyl group would produce complex multiplets between δ 4.9 and 5.8 ppm, characteristic of their different chemical environments and spin-spin coupling. The remaining methine and methylene (B1212753) protons of the butenyl and cyclohexyl groups would resonate in the upfield region of the spectrum, typically between δ 1.2 and 2.5 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom generating a distinct signal. The quaternary carbons of the ethynyl group would be found in the δ 65-90 ppm range. The sp²-hybridized carbons of the alkene would resonate further downfield, between δ 110 and 145 ppm. The sp³-hybridized carbons of the cyclohexane (B81311) ring and the butenyl side chain would appear in the upfield region, from approximately δ 20 to 50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclohexane-C1 2.2 - 2.6 40 - 45
Cyclohexane-C2 2.0 - 2.4 35 - 40
Cyclohexane-CH₂ 1.2 - 1.9 25 - 35
Ethynyl-CH 2.1 - 2.3 68 - 72
Ethynyl-C - 80 - 85
Butenyl-CH 2.3 - 2.7 45 - 50
Butenyl-CH₃ 1.1 - 1.3 15 - 20
Butenyl-=CH 5.6 - 5.9 140 - 145

To unambiguously assign the ¹H and ¹³C signals and establish the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the cyclohexane ring and within the butenyl side chain, confirming their respective spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting the different structural fragments. For instance, HMBC would show correlations from the acetylenic proton to the C1 and C2 carbons of the cyclohexane ring, and from the protons on C1 and C2 to the carbons of the butenyl and ethynyl groups, respectively, thereby establishing the substitution pattern on the cyclohexane ring.

Table 2: Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Structural Information Provided
COSY H1 (cyclohexane) ↔ H2 (cyclohexane) Connectivity within the cyclohexane ring
COSY H (butenyl-CH) ↔ H (butenyl-=CH) Connectivity within the butenyl side chain
HSQC H1 (cyclohexane) ↔ C1 (cyclohexane) Direct H-C attachment
HMBC H (ethynyl) ↔ C2 (cyclohexane) Linkage of ethynyl group to cyclohexane

The relative stereochemistry of the substituents on the cyclohexane ring can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of proton-proton coupling constants.

The NOESY experiment identifies protons that are close in space, irrespective of their bonding. For this compound, a NOESY spectrum would reveal through-space correlations between the protons of the butenyl and ethynyl groups and the protons on the cyclohexane ring. For a cis relationship between the two substituents, a cross-peak would be expected between the proton on C1 and the proton on C2. For a trans relationship, NOE correlations would be observed between the axial protons on C1 and C3/C5, and the equatorial protons on C1 and C2.

Analysis of the vicinal coupling constants (³JHH) for the protons on the cyclohexane ring provides further stereochemical and conformational information. Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship between adjacent protons, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. This data allows for the determination of the preferred chair conformation of the cyclohexane ring and the axial or equatorial orientation of the butenyl and ethynyl substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be distinguished by the presence of sharp absorption bands corresponding to the C≡C and C-H bonds of the terminal alkyne and the C=C and C-H bonds of the alkene.

Ethynyl Group: A sharp, weak absorption around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration. The C≡C triple bond stretch would appear as a weak absorption in the region of 2100-2140 cm⁻¹.

Alkene Group: The =C-H stretching vibrations of the vinyl group would be observed as medium intensity bands just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹). The C=C double bond stretch would give rise to a medium intensity absorption in the 1640-1680 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Ethynyl ≡C-H stretch ~3300 Sharp, Weak
Ethynyl C≡C stretch 2100 - 2140 Weak
Alkene =C-H stretch 3010 - 3095 Medium
Alkene C=C stretch 1640 - 1680 Medium

IR spectroscopy is also a valuable tool for monitoring the progress of chemical reactions. For instance, in a synthesis that forms the terminal alkyne of this compound, the appearance of the characteristic ≡C-H stretch at ~3300 cm⁻¹ and the C≡C stretch around 2120 cm⁻¹ would indicate the formation of the desired product. The disappearance of the absorption bands of the starting materials would signal the completion of the reaction. This real-time analysis allows for the optimization of reaction conditions and the determination of reaction endpoints.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for determining the precise molecular formula of a compound. routledge.commeasurlabs.com Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. libretexts.orglibretexts.org This high level of accuracy is possible because the exact masses of atoms are not integers (save for carbon-12). libretexts.org For instance, the mass of a proton is approximately 1.00783 amu, and that of a neutron is about 1.00866 amu. This slight mass difference, known as the mass defect, allows for the differentiation between molecules that may share the same nominal mass but have different elemental compositions. algimed.com

In the context of this compound, HRMS would be employed to confirm its elemental composition, C12H18. The theoretical exact mass of this molecular formula is calculated by summing the precise masses of its constituent atoms (12 x 12.000000 + 18 x 1.007825). An experimentally obtained high-resolution mass spectrum that provides a mass measurement within a very narrow tolerance (typically < 5 ppm) of the calculated value provides unambiguous confirmation of the molecular formula. nih.gov This is a critical first step in the structural elucidation process, ruling out other possible elemental compositions that might have the same nominal mass.

Hypothetical HRMS Data for this compound
Molecular FormulaCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Mass Error (ppm)Ion Species
C12H18162.140851162.1409870.84[M+H]+

Advanced Spectroscopic Methods for Chiral Analysis (e.g., VCD, Chiroptical Spectroscopy)

Given the chiral nature of this compound, determining the absolute configuration of its stereocenters is crucial. Advanced chiroptical spectroscopic methods, particularly Vibrational Circular Dichroism (VCD), have become powerful tools for this purpose, offering an alternative to traditional X-ray crystallography, especially for non-crystalline samples. americanlaboratory.combiotools.us

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This differential absorption provides a spectrum with positive and negative bands that are unique to a specific enantiomer, creating a stereochemical "fingerprint" of the molecule. acs.orgnih.gov For the enantiomeric pair, the VCD spectra are mirror images of each other. nih.gov

The process of determining the absolute configuration using VCD involves a synergy between experimental measurement and theoretical calculation. americanlaboratory.comnih.gov A VCD spectrum of the sample is experimentally recorded. Concurrently, quantum mechanical calculations, often using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for one of the enantiomers. biotools.us A comparison of the experimental spectrum with the calculated spectrum allows for the assignment of the absolute configuration. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the enantiomer used in the calculation. americanlaboratory.com If the spectra are mirror images, the sample has the opposite absolute configuration.

Hypothetical VCD Data for a Single Enantiomer of this compound
Vibrational ModeFrequency (cm⁻¹)Observed VCD Signal (ΔA x 10⁻⁵)Description
C-H stretch (alkyne)3305+2.5Terminal alkyne C-H bond
C-H stretch (vinyl)3080-1.8Vinylic C-H bonds
C-H stretch (cyclohexyl)2925+5.2Cyclohexane ring C-H bonds
C-H stretch (cyclohexyl)2855-4.7
C≡C stretch2115+0.9Alkyne triple bond
C=C stretch1640-1.2Alkene double bond

Integration of Spectroscopic Data for Comprehensive Structural Proof

While individual spectroscopic techniques provide specific pieces of structural information, a comprehensive and irrefutable proof of structure for a molecule like this compound can only be achieved through the careful integration of data from multiple analytical methods. lehigh.eduyoutube.com The primary techniques used in concert are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chiroptical methods like VCD.

The process of integrated spectral analysis follows a logical progression. nih.gov HRMS, as discussed, establishes the molecular formula. IR spectroscopy identifies the functional groups present, such as the terminal alkyne (C≡C-H) and the vinyl group (C=C-H) in the target molecule.

NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, and HMBC) is then used to piece together the molecular skeleton. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. 2D NMR experiments reveal the connectivity between atoms, allowing for the assembly of molecular fragments into a complete structure.

Finally, for chiral molecules, VCD provides the crucial information regarding the three-dimensional arrangement of atoms in space, i.e., the absolute stereochemistry. nih.gov By combining the connectivity data from NMR with the stereochemical information from VCD, the complete and unambiguous structure of a specific stereoisomer of this compound can be determined. This holistic approach, where each technique corroborates and complements the others, is the gold standard in the structural elucidation of novel organic compounds. pnas.orgacs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental to understanding the molecular structure and stability of 1-(but-3-en-2-yl)-2-ethynylcyclohexane. These computational methods provide insights into the electronic structure and energy of the molecule, which are crucial for predicting its behavior.

Density Functional Theory (DFT) Studies on Conformational Preferences and Stereoisomer Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com For a molecule like this compound, which has multiple stereoisomers and a flexible cyclohexyl ring, DFT calculations can elucidate the preferred conformations and the relative energies of its different stereoisomers. These calculations are typically performed by optimizing the geometry of each possible conformer and then calculating its energy. The results help in identifying the most stable forms of the molecule under various conditions.

The conformational preferences of similar cyclic compounds have been successfully studied using DFT. nih.gov For instance, in the study of 1,4,7-trithiacyclononane, DFT calculations were able to determine the global minimum energy conformation and the relative energies of other conformers. nih.gov This approach, combining molecular mechanics for initial conformational searching followed by DFT for energy refinement, is a common strategy. nih.gov

Interactive Data Table: Conformational Analysis Parameters

ParameterDescriptionTypical DFT FunctionalBasis Set
Geometric OptimizationFinding the lowest energy arrangement of atoms.B3LYP6-31G(d)
Vibrational FrequenciesConfirming that the optimized structure is a true minimum.B3LYP6-31G(d)
Relative EnergiesCalculating the energy difference between conformers.M06-2Xdef2-TZVP

Ab Initio and Coupled-Cluster Methods for Energetic Refinement

For even higher accuracy in energetic predictions, ab initio and coupled-cluster (CC) methods are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) provide more reliable energy values, often referred to as the "gold standard" in quantum chemistry. nih.govnih.gov These methods are particularly useful for refining the relative energies of different stereoisomers and for studying systems where electron correlation effects are significant. High-level ab initio calculations have been used to investigate reaction energetics for species containing the ethynyl (B1212043) group, demonstrating their power in achieving sub-chemical accuracy. nih.gov

Mechanistic Investigations through Transition State Modeling

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By modeling the transition states, chemists can understand how a reaction proceeds from reactants to products.

Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of complex molecules like this compound involves multiple steps. Transition state modeling can be used to map out the entire reaction pathway for each synthetic transformation. This involves locating the transition state structures that connect reactants, intermediates, and products on the potential energy surface. For example, DFT has been widely used to study the mechanisms of cycloaddition reactions, which are relevant to the synthesis of cyclic compounds. unimib.it

Kinetic and Thermodynamic Considerations of Elementary Steps

Once the transition states are located, their energies can be used to calculate the activation barriers for each elementary step in a reaction. This information provides insights into the kinetics of the reaction, helping to predict which pathways are favored under different conditions. The relative energies of reactants and products determine the thermodynamics of each step. For instance, studies on the reactions of the ethynyl radical have utilized high-level theories to obtain reliable kinetic data over a wide range of temperatures. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties. These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound. For instance, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov The agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure. nih.gov

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data

Spectroscopic TechniquePredicted ParameterExperimental Value
¹H NMRChemical Shift (ppm)-
¹³C NMRChemical Shift (ppm)-
IR SpectroscopyVibrational Frequency (cm⁻¹)-

Molecular Dynamics Simulations for Conformational Landscapes and Interconversions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the relative stabilities of different conformers and the energy barriers for their interconversion.

For a 1,2-disubstituted cyclohexane (B81311) such as this, the primary conformational isomers are the various chair forms. The substituents, a but-3-en-2-yl group and an ethynyl group, can occupy either axial (a) or equatorial (e) positions. This leads to four potential chair conformations for each stereoisomer (cis and trans): (e,e), (a,a), (e,a), and (a,e).

Key Principles from Analogous Systems:

Steric Hindrance: Substituents on a cyclohexane ring generally prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.orgopenstax.orglibretexts.orgfiveable.melibretexts.orglibretexts.orgucalgary.ca The bulkier the substituent, the stronger this preference. libretexts.orglibretexts.orglibretexts.orglibretexts.org For this compound, the but-3-en-2-yl group is significantly larger than the ethynyl group.

Gauche Interactions: In 1,2-disubstituted cyclohexanes, gauche interactions between the two substituents can also influence stability. libretexts.orglibretexts.org

MD simulations would be initiated by building a 3D model of the molecule. The system would then be solvated (if studying in solution) and energy minimized. The simulation would proceed by integrating Newton's laws of motion for all atoms over a set period, typically nanoseconds to microseconds, at a given temperature. The resulting trajectory provides a detailed view of the molecule's dynamic behavior.

Hypothetical Research Findings from MD Simulations:

Analysis of an MD trajectory for the trans isomer would likely show a strong preference for the diequatorial (e,e) conformation, where both the larger but-3-en-2-yl group and the ethynyl group occupy equatorial positions to minimize steric strain. openstax.orglibretexts.org The diaxial (a,a) conformer would be significantly less stable due to severe 1,3-diaxial interactions. libretexts.orgopenstax.orglibretexts.org

For the cis isomer, the two chair conformations would have one substituent in an axial position and the other in an equatorial position (a,e and e,a). libretexts.orgopenstax.orglibretexts.org The conformer with the bulkier but-3-en-2-yl group in the equatorial position and the smaller ethynyl group in the axial position would be predicted to be the more stable of the two. libretexts.orglibretexts.orglibretexts.org

The simulations could quantify the energy differences between these conformers and map the pathways for ring-flipping interconversions, which would proceed through higher-energy twist-boat intermediates. nih.gov

Interactive Data Table: Predicted Conformational Energies

Below is a hypothetical data table illustrating the kind of results that could be obtained from MD simulations for the cis and trans isomers of this compound. The energy values are illustrative and based on general principles of conformational analysis. libretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

IsomerConformation (Butenyl, Ethynyl)Relative Energy (kJ/mol)Predicted Population at 298 K (%)Key Steric Interactions
transdiequatorial (e,e)0>99Gauche interaction between substituents
transdiaxial (a,a)~25<1Four 1,3-diaxial interactions
cisequatorial, axial (e,a)~2.5~70-801,3-diaxial interaction (ethynyl)
cisaxial, equatorial (a,e)~9.0~20-301,3-diaxial interaction (butenyl)

Computational Approaches to Predict and Understand Stereoselectivity

Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), is instrumental in predicting and rationalizing the stereoselectivity of chemical reactions. mdpi.comrsc.orgbcrec.id For a molecule like this compound, these methods could be applied to understand the stereochemical outcome of reactions involving the ethynyl or butenyl groups, for instance, in addition reactions.

Methodology:

To predict stereoselectivity, computational chemists model the transition states of the possible reaction pathways leading to different stereoisomeric products. mdpi.compku.edu.cn The energy of each transition state is calculated, and according to transition state theory, the pathway with the lowest energy barrier will be the kinetically favored one, leading to the major product. mdpi.com

For example, in a hypothetical nucleophilic addition to a carbonyl precursor of the cyclohexane ring, DFT calculations could be used to model the approach of the nucleophile from either the axial or equatorial face. The calculations would determine the energies of the corresponding transition states. Steric hindrance from the existing substituents would likely play a crucial role, favoring the pathway where the nucleophile approaches from the less hindered face. researchgate.net

Hypothetical Research Findings from DFT Calculations:

Consider the addition of a reagent to the ethynyl group. The stereochemical outcome would depend on the relative accessibility of the two faces of the alkyne. DFT calculations could model the approach of the reagent towards the most stable conformer of the cyclohexane ring (as determined by methods like MD). The calculations would likely show that the attack from the face opposite to the bulky but-3-en-2-yl group is sterically favored, leading to a specific diastereomer as the major product.

Steric effects are often the primary determinants of diastereoselectivity in such reactions. mdpi.comsemanticscholar.org The computational models would quantify these steric interactions in the transition state structures.

Interactive Data Table: Hypothetical Transition State Energies for a Reaction

This table illustrates hypothetical results from a DFT study on a reaction involving this compound, for example, the addition of a generic nucleophile 'Nu' to a precursor ketone to form the target molecule. The energies are for the transition states leading to different stereoisomers.

Reactant ConformerPath of Nucleophilic AttackProduct StereoisomerCalculated Activation Energy (kcal/mol)Predicted Major/Minor Product
Equatorial ButenylAxialcis12.5Minor
Equatorial ButenylEquatorialtrans10.2Major
Axial ButenylAxialtrans18.9Very Minor
Axial ButenylEquatorialcis17.3Very Minor

These computational approaches, while theoretical, provide a robust framework for understanding the chemical behavior of molecules for which direct experimental data is scarce. sapub.org

Potential Applications of 1 but 3 En 2 Yl 2 Ethynylcyclohexane in Advanced Synthetic Chemistry

Utility as a Versatile Building Block for Polycyclic and Bridged Systems

The juxtaposition of an alkene and an alkyne within the same molecule makes 1-(but-3-en-2-yl)-2-ethynylcyclohexane an ideal substrate for intramolecular cyclization reactions, which are highly efficient methods for increasing molecular complexity. rsc.org Such reactions can be triggered by various catalysts, leading to a diverse range of polycyclic and bridged carbocyclic frameworks. These transformations are prized for their atom economy and ability to rapidly build complex scaffolds from simpler precursors. researchgate.net

Transition-metal-catalyzed enyne cycloisomerization is a particularly powerful strategy. rsc.orgresearchgate.net Depending on the metal catalyst and reaction conditions employed, the 1,6-enyne system of the title compound can be guided down different reaction pathways to yield distinct structural motifs. For instance, cobalt-mediated processes like the Pauson-Khand reaction could facilitate a [2+2+1] cycloaddition to form cyclopentenone-fused systems. researchgate.net Other transition metals such as rhodium, palladium, gold, or platinum are known to catalyze a variety of skeletal rearrangements and cyclizations, potentially affording bicyclo[4.4.0]decane (decalin) derivatives or more complex bridged structures. mdpi.comnih.gov

Radical cascade cyclizations offer another avenue to intricate molecular structures. researchgate.netrsc.org Initiation of a radical process, for example at the alkyne, can trigger a sequence of cyclizations, forming multiple rings in a single, highly efficient step. researchgate.netnih.gov The specific stereochemistry of the substituents on the cyclohexane (B81311) ring would play a crucial role in directing the stereochemical outcome of these cyclizations, allowing for the potential synthesis of stereochemically rich polycyclic molecules.

Table 1: Potential Catalyst-Mediated Cyclizations of this compound

Reaction TypeTypical Catalyst/ConditionsPotential Polycyclic Product Core
Enyne MetathesisGrubbs or Schrock Catalyst (Ru, Mo-based)Fused or Bridged Bicyclic Systems with a Diene Moiety
Pauson-Khand ReactionCo₂(CO)₈, NMOTricyclic Fused Cyclopentenone
CycloisomerizationPtCl₂, AuCl₃, [Rh(COD)Cl]₂Skeletally Rearranged Bicyclic Systems
Radical Cascade CyclizationBu₃SnH, AIBN or Photoredox CatalysisComplex Fused or Bridged Ring Systems

Strategic Intermediate in the Synthesis of Natural Products or their Analogs

Many biologically active natural products feature complex polycyclic carbon skeletons. rsc.orguwindsor.ca The efficient construction of these frameworks is a primary challenge in total synthesis. Enyne cyclization has become a powerful and attractive strategy for building these core structures. researchgate.net Consequently, this compound could serve as a key strategic intermediate in the synthesis of natural products containing a decalin or hydrindane core.

For example, a retrosynthetic analysis of a hypothetical natural product containing a functionalized decalin ring system might disconnect across a key bond that could be formed via an intramolecular enyne cyclization. The specific substitution pattern of this compound provides handles for further functionalization before or after the key cyclization event, enhancing its synthetic utility. The stereocenters on the cyclohexane ring and the butenyl side chain could be used to control the stereochemistry of the final product, which is critical in the synthesis of chiral natural products. researchgate.net The application of enyne metathesis, for instance, has been successfully used in the total synthesis of compounds like (-)-stemoamide and ferruginine. nih.gov

Precursor for Advanced Organic Materials (Emphasis on synthetic utility, not material properties)

The terminal alkyne and the alkene functionalities of this compound make it a valuable monomer or cross-linking agent for the synthesis of advanced organic materials. The synthetic utility lies in the specific and well-controlled reactions these functional groups can undergo.

The terminal ethynyl (B1212043) group is particularly useful for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the highly efficient and specific covalent attachment of the molecule to other molecules, polymer backbones, or surfaces that have been functionalized with azide (B81097) groups. This provides a route to functionalized polymers and materials.

Furthermore, both the alkyne and alkene moieties can participate in polymerization reactions. The alkene could potentially undergo vinyl-addition polymerization or be involved in Ring-Opening Metathesis Polymerization (ROMP) if incorporated into a more complex, strained monomer. Conjugated enynes are recognized as important starting materials for constructing various molecules and functional materials. researchgate.netrsc.org

Development of Novel Ligands or Catalysts (if structural features are exploited for this purpose)

The rigid cyclohexane backbone of this compound provides a well-defined three-dimensional structure that is a desirable feature in the design of chiral ligands for asymmetric catalysis. While the molecule itself is not a ligand, its functional groups serve as points for elaboration into coordinating moieties.

For example, the terminal alkyne can be transformed into a variety of groups known to coordinate with transition metals. Hydrophosphination could install a phosphine (B1218219) group, while other reactions could lead to the formation of N-heterocyclic carbene (NHC) precursors or other coordinating heterocycles. nih.gov Similarly, the alkene can be functionalized, for instance, through hydroboration-oxidation to introduce a hydroxyl group, which can also act as a coordinating atom or be further modified.

The inherent chirality of the starting material, which possesses multiple stereocenters, is a significant advantage. A synthetic sequence that transforms the enyne functionalities into coordinating groups without disturbing these stereocenters would lead to a chiral ligand. The specific geometry imposed by the cyclohexane ring could create a well-defined chiral pocket around a coordinated metal center, potentially inducing high levels of enantioselectivity in catalytic reactions. Cyclic polyenes containing heavy group 14 elements have been explored as a new generation of ligands for transition-metal complexes, suggesting the broad potential of cyclic structures in ligand design. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.